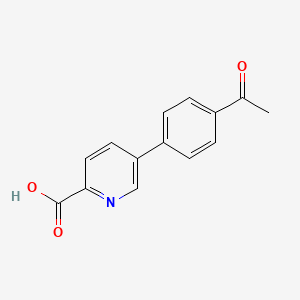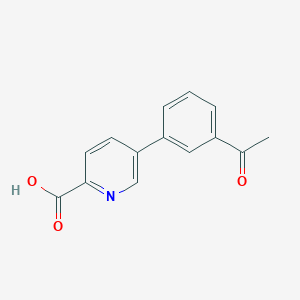
5-(2,4-Dimethoxyphenyl)picolinic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,4-Dimethoxyphenyl)picolinic acid, 95% (DMPPA) is an organic compound that is used in a variety of applications, including as an intermediate in the synthesis of pharmaceuticals and as a reagent in chemical and biochemical experiments. DMPPA has been studied extensively and has demonstrated a wide range of biological and biochemical effects.
Scientific Research Applications
5-(2,4-Dimethoxyphenyl)picolinic acid, 95% has been used in a variety of scientific research applications, including as a reagent in chemical and biochemical experiments, as an intermediate in the synthesis of pharmaceuticals, and as a chromogenic agent in immunoassays and other analytical techniques. 5-(2,4-Dimethoxyphenyl)picolinic acid, 95% has also been used in the study of enzyme kinetics and in the study of enzyme-catalyzed reactions.
Mechanism of Action
The mechanism of action of 5-(2,4-Dimethoxyphenyl)picolinic acid, 95% is not fully understood. However, it is believed that the compound binds to certain enzymes, such as proteases and kinases, and modulates their activity. 5-(2,4-Dimethoxyphenyl)picolinic acid, 95% has also been shown to interact with certain proteins, such as the cytochrome P450 enzymes, and modulate their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2,4-Dimethoxyphenyl)picolinic acid, 95% have been studied extensively. The compound has been shown to modulate the activity of enzymes involved in metabolic pathways and to modulate the activity of proteins involved in signal transduction pathways. 5-(2,4-Dimethoxyphenyl)picolinic acid, 95% has also been shown to have anti-inflammatory and anti-oxidant effects.
Advantages and Limitations for Lab Experiments
The use of 5-(2,4-Dimethoxyphenyl)picolinic acid, 95% in laboratory experiments has several advantages. The compound is relatively inexpensive and easy to synthesize, and it is stable and non-toxic. Additionally, 5-(2,4-Dimethoxyphenyl)picolinic acid, 95% is soluble in a variety of solvents, making it ideal for use in a variety of experiments. However, the compound is also relatively unstable, and it can degrade over time if not properly stored.
Future Directions
The potential future directions for research on 5-(2,4-Dimethoxyphenyl)picolinic acid, 95% are numerous. Further studies are needed to better understand the mechanism of action of the compound and to identify new applications for it. Additionally, studies are needed to identify new methods of synthesis and to optimize existing methods. Finally, further studies are needed to explore the potential therapeutic applications of 5-(2,4-Dimethoxyphenyl)picolinic acid, 95% and to identify potential adverse effects.
Synthesis Methods
The synthesis of 5-(2,4-Dimethoxyphenyl)picolinic acid, 95% can be achieved through a variety of methods. The most common method involves the reaction of phenylacetic acid with 2,4-dimethoxyphenol in the presence of an acid catalyst. The reaction is typically carried out at a temperature of around 100°C and yields 5-(2,4-Dimethoxyphenyl)picolinic acid, 95% as the primary product. Other methods of synthesis have also been reported, including the reaction of 2,4-dimethoxyphenol with formic acid in the presence of a base catalyst.
properties
IUPAC Name |
5-(2,4-dimethoxyphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c1-18-10-4-5-11(13(7-10)19-2)9-3-6-12(14(16)17)15-8-9/h3-8H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYCCSUWUYIOJTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CN=C(C=C2)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80679314 |
Source


|
| Record name | 5-(2,4-Dimethoxyphenyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80679314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,4-Dimethoxyphenyl)-picolinic acid | |
CAS RN |
1242339-05-4 |
Source


|
| Record name | 5-(2,4-Dimethoxyphenyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80679314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N2,N4-Bis(diisopropylphosphino)-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B6336820.png)

![2-[(2-Hydroxyethyl)disulfanyl]ethyl 2-Bromo-2-methylpropionate, 95%](/img/structure/B6336825.png)
![Ethyl 2-[3-(2-indolyl)phenyl]-4-methylthiazole-5-carboxylate](/img/structure/B6336838.png)




